4-(5-fluoro-1H-indol-3-yl)butan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Building Blocks

4-(5-Fluoro-1H-indol-3-yl)butan-1-ol (CAS 1258297-33-4) is a privileged fluorinated indole scaffold for medicinal chemistry. The 5-fluoro substitution enhances metabolic stability and target binding affinity, while the primary butanol side chain enables versatile derivatization—oxidation, esterification, or ether linkage—for focused SAR studies on kinase inhibitors (PKC-beta, PIM2), serotonin receptor modulators, and DGAT-targeting metabolic disease programs. Available in ≥95% purity, suitable for lead optimization, in vitro biological assays, and analytical method development. Not a controlled substance; standard B2B shipping applies for research quantities.

Molecular Formula C12H14FNO
Molecular Weight 207.248
CAS No. 1258297-33-4
Cat. No. B2637376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-fluoro-1H-indol-3-yl)butan-1-ol
CAS1258297-33-4
Molecular FormulaC12H14FNO
Molecular Weight207.248
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CCCCO
InChIInChI=1S/C12H14FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-5,7-8,14-15H,1-3,6H2
InChIKeyGTYYSTKKLLXTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Fluoro-1H-indol-3-yl)butan-1-ol (CAS 1258297-33-4): A 5-Fluoroindole Derivative for Pharmaceutical Research and Synthesis


4-(5-Fluoro-1H-indol-3-yl)butan-1-ol (CAS 1258297-33-4) is a synthetic organic compound classified as a fluorinated indole derivative . Its molecular formula is C12H14FNO with a molecular weight of approximately 207.24 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, where the 5-fluoro substitution on the indole ring and the butanol side chain are key structural features for further derivatization and the synthesis of bioactive molecules .

Why 4-(5-Fluoro-1H-indol-3-yl)butan-1-ol Cannot Be Interchanged with Other 5-Fluoroindole Analogs


Direct substitution of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol with other 5-fluoroindole derivatives is not scientifically valid due to significant differences in the side chain, which dictates the compound's physicochemical properties, reactivity, and biological target engagement. For instance, the primary alcohol group on the butyl chain allows for specific downstream chemical modifications (e.g., oxidation, esterification) that are not possible with the parent 5-fluoroindole [1] or analogs with different chain lengths or terminal functional groups, such as the ethanol or butanone analogs [2]. These structural variations directly impact molecular properties like lipophilicity (cLogP) and hydrogen bonding capacity, which in turn influence solubility, membrane permeability, and ultimately, the compound's suitability as a building block for specific medicinal chemistry campaigns [3].

Quantitative Differentiation of 4-(5-Fluoro-1H-indol-3-yl)butan-1-ol (1258297-33-4) from Key Comparators


Structural Differentiation: Butyl Side Chain vs. Ethyl or Parent Indole

The target compound is distinguished by its C4 butyl alcohol side chain, which provides a longer, more flexible linker for chemical derivatization compared to the C2 ethyl alcohol chain of 2-(5-fluoro-1H-indol-3-yl)ethanol [1]. It also features a terminal hydroxyl group for functionalization, which is absent in the unsubstituted 5-fluoroindole . This structural difference directly impacts its utility as a synthetic intermediate.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Building Blocks

Supply Chain & Purity Benchmarking for Reproducible Research

For procurement and experimental reproducibility, purity is a key differentiator. The target compound is commercially available with a specified minimum purity of 98% (NLT 98%) from specialized chemical suppliers , which meets stringent requirements for pharmaceutical R&D and quality control, as noted by ISO-compliant producers . This contrasts with the commonly offered 95% purity grade from general research chemical vendors [1].

Procurement Quality Control Pharmaceutical R&D

Optimal Application Scenarios for 4-(5-Fluoro-1H-indol-3-yl)butan-1-ol (CAS 1258297-33-4)


Synthesis of Kinase Inhibitors and Serotonin Receptor Modulators

Due to the 5-fluoroindole core, this compound is an ideal starting material or intermediate for synthesizing drug candidates targeting protein kinases (e.g., PKC-beta, PIM2) or serotonin receptors, where fluorinated indoles are a privileged scaffold . Its primary alcohol handle allows for straightforward attachment to larger pharmacophores via ester or ether linkages, facilitating the generation of focused compound libraries for structure-activity relationship (SAR) studies .

High-Reproducibility Medicinal Chemistry Campaigns

For medicinal chemistry projects where data reproducibility is paramount, the availability of this compound in high purity (≥98%) is a critical advantage . This grade of material is suited for lead optimization, in vitro biological assays, and as a standard for analytical method development, where the presence of even minor impurities can confound biological results or produce false positives in screening cascades .

Building Block for Metabolic Disease Target Exploration

The compound can serve as a versatile building block for generating analogs aimed at metabolic disease targets, such as diacylglycerol acyltransferase (DGAT) . The fluorine atom is known to enhance metabolic stability, a desirable property for drug candidates targeting pathways involved in obesity and diabetes, and the butanol side chain provides a point for further structural optimization to modulate potency and physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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